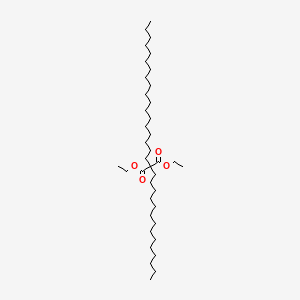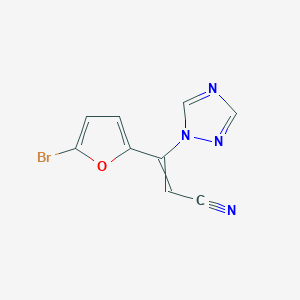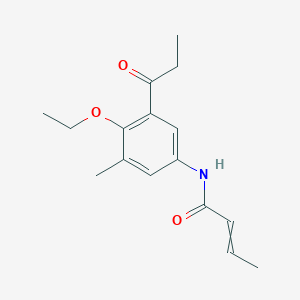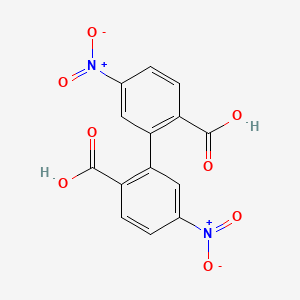![molecular formula C24H16O B14366619 1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene CAS No. 90312-10-0](/img/structure/B14366619.png)
1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene is a chemical compound with the molecular formula C24H16O It is an organic molecule characterized by the presence of phenyl groups and an ethynylphenoxy moiety
Preparation Methods
The synthesis of 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of 3-ethynylphenol with an appropriate alkyne precursor under conditions that promote the formation of the ethynylphenoxy group.
Coupling Reaction: The ethynylphenoxy intermediate is then coupled with a but-1-en-3-yne derivative in the presence of a suitable catalyst, such as palladium, to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is investigated for its use in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene involves its interaction with specific molecular targets. The ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene can be compared with similar compounds such as:
Diphenylacetylene: Both compounds contain phenyl groups, but 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene has an additional ethynylphenoxy moiety, making it more versatile in chemical reactions.
1,4-Diphenylbutadiyne: This compound is structurally similar but lacks the ethynylphenoxy group, which imparts unique properties to 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene.
Properties
CAS No. |
90312-10-0 |
|---|---|
Molecular Formula |
C24H16O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(1,4-diphenylbut-1-en-3-ynoxy)-3-ethynylbenzene |
InChI |
InChI=1S/C24H16O/c1-2-20-13-9-17-23(19-20)25-24(22-15-7-4-8-16-22)18-10-14-21-11-5-3-6-12-21/h1,3-9,11-13,15-19H |
InChI Key |
FBUNKNLFWNNPJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC(=CC#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)





![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

